Itasetron Oral Bioavailability Exceeds 90% Versus Ondansetron's 56-60%: Procurement Implications for Oral Formulation Studies
Itasetron demonstrates oral bioavailability exceeding 90% in human subjects, a value substantially higher than that reported for ondansetron (approximately 56-60%) [1]. This parameter was established in experimental investigations conducted prior to the Phase II comparative trial. The high bioavailability indicates minimal first-pass metabolism and consistent systemic exposure following oral administration [1].
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Ondansetron: 56-60% |
| Quantified Difference | Itasetron bioavailability approximately 30-34 absolute percentage points higher; ~1.5-1.6× relative to ondansetron |
| Conditions | Human subjects; oral administration; experimental pharmacokinetic investigations reported in Phase II trial publication |
Why This Matters
For procurement supporting oral formulation development or preclinical oral dosing studies, higher bioavailability reduces required dose for equivalent exposure and minimizes inter-subject variability in absorption.
- [1] Goldschmidt H, Salwender H, Egerer G, Kempe R, Voigt T. Comparison of oral itasetron with oral ondansetron: results of a double-blind, active-controlled phase II study. Anticancer Drugs. 1997 Jun;8(5):436-444. PMID: 9215605. View Source
